(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a furan ring, and an enamide linkage, making it a versatile candidate for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by the introduction of the furan ring through a series of coupling reactions. The final step involves the formation of the enamide linkage under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, which involves the condensation of aldehydes or ketones with active methylene compounds.
Uniqueness
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide is unique due to its combination of a benzothiazole moiety, a furan ring, and an enamide linkage
Properties
IUPAC Name |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-14-8-9-15(21-23-17-6-2-3-7-19(17)26-21)13-18(14)22-20(24)11-10-16-5-4-12-25-16/h2-13H,1H3,(H,22,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGIUWOEXGFRNF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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